molecular formula C8H12Cl2N2O3 B13485834 6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride

6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B13485834
M. Wt: 255.10 g/mol
InChI Key: ACFQGALHVKCYST-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride is an organic compound with the molecular formula C8H12Cl2N2O3 and a molecular weight of 255.1 g/mol. This compound has been studied for its various physical, chemical, and biological properties.

Preparation Methods

The synthesis of 6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride can involve several routes. One common method involves the activation of pyridine-2-carboxylic acid to form the corresponding acid chloride, which is then reacted with 2-aminoethanol to form the desired product . The reaction typically requires the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function . These interactions can modulate biological processes and pathways, leading to various effects.

Comparison with Similar Compounds

6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride can be compared with other pyridinecarboxylic acids, such as:

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

These compounds share a similar pyridinecarboxylic acid structure but differ in their substituents and properties. The unique aminoethoxy group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C8H12Cl2N2O3

Molecular Weight

255.10 g/mol

IUPAC Name

6-(2-aminoethoxy)pyridine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H10N2O3.2ClH/c9-4-5-13-7-3-1-2-6(10-7)8(11)12;;/h1-3H,4-5,9H2,(H,11,12);2*1H

InChI Key

ACFQGALHVKCYST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OCCN)C(=O)O.Cl.Cl

Origin of Product

United States

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